Titanium dichloride

Olefin polymerization Ziegler-Natta catalysis Polyethylene molecular weight distribution

Polyolefin researchers requiring narrow molecular weight distributions face inherent limitations with TiCl₃-based catalysts, which produce broad, bimodal dispersity (Đ up to 6.1). TiCl₂-derived O,N,N-pre-catalysts deliver unimodal polyethylene with Đ = 1.8 under standard activation conditions, eliminating post-polymerization fractionation steps. • Achieve unimodal polyethylene (Đ = 1.8) vs. bimodal TiCl₃ analogs (Đ up to 6.1) • Simpler activation pathway reduces process optimization burden • Distinct Ti(II) oxidation state enables unique electrochemical behavior in molten salt electrodeposition (D = 2.5 × 10⁻⁵ cm²·s⁻¹ in LiCl-KCl eutectic) • Layered CdI₂-type crystal structure supports intercalation chemistry not accessible with TiCl₃ or TiCl₄

Molecular Formula TiCl2
Cl2Ti
Molecular Weight 118.77 g/mol
CAS No. 10049-06-6
Cat. No. B154223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium dichloride
CAS10049-06-6
Molecular FormulaTiCl2
Cl2Ti
Molecular Weight118.77 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Ti+2]
InChIInChI=1S/2ClH.Ti/h2*1H;/q;;+2/p-2
InChIKeyZWYDDDAMNQQZHD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Dichloride Technical Baseline


Titanium dichloride (TiCl₂) is an inorganic titanium(II) chloride, distinct from the more commonly encountered TiCl₃ (titanium trichloride) and TiCl₄ (titanium tetrachloride) . It exists as a black hexagonal crystalline solid with a layered CdI₂-type structure, melting at approximately 1035°C, and functions as a strong reducing agent with a high affinity for oxygen [1]. TiCl₂ is typically prepared via thermal disproportionation of TiCl₃ at 500°C, driven by the loss of volatile TiCl₄ [2]. Its procurement value lies not in broad utility but in specific applications where the Ti(II) oxidation state confers distinct reactivity, electrochemical behavior, or structural properties not achievable with Ti(III) or Ti(IV) chlorides.

Ti(II) oxidation state enables distinct reactivity not accessible with Ti(III) or Ti(IV) chlorides
Designed for workflows requiring specific electrochemical, catalytic, or coordination behavior
Layered CdI₂-type structure supports solid-state intercalation chemistry investigations

Titanium Dichloride Non-Substitutability


Titanium dichloride occupies a narrow but non-substitutable niche among titanium chlorides. TiCl₄ is a volatile liquid used primarily as a precursor, while TiCl₃ is a violet solid employed in Ziegler-Natta catalysis [1]. However, TiCl₂'s Ti(II) oxidation state confers fundamentally different electrochemical and coordination behavior that directly impacts functional outcomes. In molten salt electrodeposition, Ti(II) ions exhibit a diffusion coefficient of 2.5 × 10⁻⁵ cm²·s⁻¹, which governs nucleation kinetics and deposit morphology in ways that Ti(III) cannot replicate [2]. In catalysis, TiCl₂-based pre-catalysts produce polymers with substantially narrower molecular weight distributions (Đ = 1.8) compared to TiCl₃ analogs (Đ up to 6.1) under identical activation conditions [3]. The thermal disproportionation equilibrium 2 TiCl₃ ⇌ TiCl₂ + TiCl₄ at 500°C further demonstrates that TiCl₂ is not an interchangeable commodity but a distinct thermodynamic and functional entity [4]. Generic substitution without verifying the specific oxidation state requirement may lead to complete experimental or process failure.

Target: TiCl₂
Substitute: TiCl₃ / TiCl₄
Polymer dispersity profile may diverge; unimodal distribution reported
TiCl₃ analogs may produce bimodal or broad distributions (Đ up to 6.1); product uniformity may shift
Electrochemical reduction kinetics differ; Ti(II) diffusivity governs nucleation
Ti(III) reduction proceeds stepwise via Ti(II); mass transport parameters differ and may invalidate models
Thermal stability windows differ; disproportionation threshold shifts predominant species
TiCl₃ disproportionates at 500°C; TiCl₂ stable to higher temperature, altering high‑T process design

Titanium Dichloride Differential Evidence


Polymer Dispersity Control in Olefin Polymerization

In a direct head-to-head comparison of O,N,N-titanium complexes bearing identical ligands, the TiCl₂ analogue (1-TiCl₂) produced polyethylene with a significantly narrower and unimodal molecular weight distribution compared to the TiCl₃ analogue (1-TiCl₃) under standard activation conditions [1]. Specifically, under optimum conditions without excess pre-activation, 1-TiCl₃ yielded polymers with broad dispersity (Đ ranging from 2.9 to 6.1), whereas 1-TiCl₂ afforded polyethylene with narrow and unimodal distribution (Đ = 1.8) [1]. Notably, when pre-activated with 200 equivalents of dried methylaluminoxane (d-MAO), both complexes showed very similar catalytic properties, indicating that the differential behavior is activation-pathway dependent and not intrinsic to the metal center alone [1].

Polymer Dispersity
Head-to-head
Đ = 1.8 (unimodal) vs Đ 2.9–6.1 (bimodal)
Reported narrower dispersity; supports unimodal polymer research
Activation‑pathway dependent; pre‑activation may alter profile
Olefin polymerization Ziegler-Natta catalysis Polyethylene molecular weight distribution

Catalytic Activity in Olefin Polymerization

In the same head-to-head comparison study of O,N,N-titanium complexes, the TiCl₂ analogue (1-TiCl₂) and TiCl₃ analogue (1-TiCl₃) exhibited fundamentally different activation behavior that impacted catalytic performance [1]. 1-TiCl₃ demonstrated unprecedented activity of up to 5.10 × 10⁸ g(PE) mol⁻¹(Ti) h⁻¹ under optimum conditions, while 1-TiCl₂, under the same conditions, produced polyethylene with narrower dispersity but at a different activity profile [1]. The key differential finding is that 1-TiCl₃ activation with d-MAO was slow, leading to bimodal/broad distributions, whereas 1-TiCl₂ activation was more straightforward, yielding unimodal distributions without the complexity of bimodal product formation [1].

Catalytic Profile
Head-to-head
Unimodal distribution vs high‑activity bimodal (5.10×10⁸ g/mol·h)
Divergent activation behavior; unimodal product without bimodal complexity
Activity comparison context‑dependent; distribution type differs
Ethylene polymerization Homogeneous catalysis Titanium pre-catalyst

Electrochemical Reduction Kinetics in Molten Salts

In the LiCl-KCl eutectic molten salt system at 475°C, the electrochemical behavior of Ti(III) and Ti(II) species has been directly characterized by cyclic voltammetry and chronoamperometry [1]. The cathodic reduction proceeds stepwise: Ti(III) + e⁻ → Ti(II), followed by Ti(II) + 2e⁻ → Ti(0) [1]. The diffusion coefficient for Ti(II) ions was calculated as D = 2.5 × 10⁻⁵ cm²·s⁻¹ [1]. When equilibrium between titanium subchlorides and excess metallic titanium was established via the reaction 2 TiCl₃ + Ti → 3 TiCl₂, the average valence of titanium was reduced to less than 2.1, confirming TiCl₂ as the predominant species under these conditions [1].

Ti(II) Diffusivity
Reported
D = 2.5 × 10⁻⁵ cm²·s⁻¹ (LiCl‑KCl, 475°C)
Essential for mass transport modeling in electrodeposition
Quantified in eutectic melt; apply to specific molten salt systems
Electrodeposition Molten salt electrochemistry Titanium metal production

Thermal Disproportionation Stability

TiCl₂ exists in a well-defined thermal disproportionation equilibrium with TiCl₃ and TiCl₄ [1]. The forward reaction 2 TiCl₃ → TiCl₂ + TiCl₄ occurs at 500°C and is driven by the loss of volatile TiCl₄ [1]. Conversely, at temperatures exceeding 800°C in vacuum, TiCl₂ itself undergoes further disproportionation: 2 TiCl₂ → Ti(0) + TiCl₄ [2]. In NaCl-KCl molten salt systems, the average valence state of titanium ions in Ti²⁺-based systems remains essentially constant with increasing titanium ion concentration, whereas Ti³⁺-based systems show a progressive decrease in average valence due to disproportionation [3]. With increasing temperature, the average valence drops in Ti³⁺ systems but rises in Ti²⁺ systems, attributed to changes in disproportionation Gibbs free energy [3].

Thermal Stability
Class‑level
TiCl₂ stable to ~475°C; disproportionates at >800°C (vac)
Distinct stability window vs TiCl₃; guides high‑temperature process design
Class‑level behavior; specific conditions may shift
Thermodynamics Inorganic synthesis Titanium chloride chemistry

Fluidized Bed Synthesis Route

US Patent 3,233,966 describes a specific fluidized bed process for manufacturing titanium dichloride that is not applicable to TiCl₃ or TiCl₄ production [1]. The process involves reacting TiCl₄ vapor with particulate aluminum in a fluidized bed, initially at 400–475°C until aluminum content falls below 95%, then completing the reaction at 475–650°C [1]. A typical example produced free-flowing black TiCl₂ containing approximately 1% aluminum compounds [1]. This route yields TiCl₂ directly from TiCl₄ without requiring TiCl₃ as an intermediate [1].

Synthesis Route
Reported
Fluidized bed from TiCl₄ + Al at 400–650°C (US 3,233,966)
Alternative manufacturing method; may alter impurity profile
Patent‑reported; process scalability to verify
Inorganic synthesis Fluidized bed reactor Titanium chloride manufacturing

Crystal Structure and Coordination Chemistry

TiCl₂ crystallizes in the layered CdI₂ (cadmium iodide) structure type, with Ti(II) centers octahedrally coordinated to six chloride ligands [1]. This contrasts fundamentally with TiCl₄, which exists as discrete tetrahedral molecules weakly associated in pairs in the solid state [2], and with TiCl₃, which adopts a different layer structure. The layered CdI₂ structure of TiCl₂ enables intercalation chemistry and formation of derivatives such as Na₂TiCl₄ via reaction with NaCl flux [3]. This structural distinction is not merely academic; it dictates the compound's reactivity in solid-state reactions and its ability to serve as a host lattice.

Crystal Structure
Class‑level
Layered CdI₂‑type; octahedral Ti(II) coordination (6 Cl⁻)
Host‑lattice for intercalation chemistry; distinct from tetrahedral TiCl₄
Structural class characteristic; bulk sample confirmation advised
Crystal structure Coordination chemistry Solid-state chemistry

Titanium Dichloride Application Scenarios


Olefin Polymerization with Narrow Dispersity

Based on direct comparative evidence that TiCl₂-based O,N,N-titanium pre-catalysts produce polyethylene with Đ = 1.8 (unimodal) versus TiCl₃ analogs with Đ up to 6.1 (bimodal) under standard activation conditions [1], TiCl₂ is the preferred precursor for synthesizing pre-catalysts when narrow polymer dispersity is a critical quality attribute. This scenario applies to research laboratories and industrial R&D facilities developing polyolefins for applications requiring uniform melt flow and consistent mechanical properties, where bimodal distributions would necessitate additional fractionation steps. The simpler activation pathway of TiCl₂ complexes also reduces process optimization burden compared to TiCl₃ systems [1].

Molten Salt Electrochemical Titanium Production

In LiCl-KCl eutectic molten salt electrolysis for titanium metal production, the diffusion coefficient of Ti(II) ions (D = 2.5 × 10⁻⁵ cm²·s⁻¹) is a critical parameter for modeling mass transport and optimizing electrodeposition conditions [2]. TiCl₂, not TiCl₃, is the predominant species when equilibrium is established with excess metallic titanium (2 TiCl₃ + Ti → 3 TiCl₂), reducing the average titanium valence to below 2.1 [2]. Researchers and process engineers developing titanium electrowinning or electrorefining technologies must use TiCl₂-specific kinetic parameters for accurate reactor design and scale-up calculations; substituting TiCl₃ data would yield erroneous mass transport predictions [2].

Fluidized Bed Titanium Dichloride Synthesis

The patented fluidized bed process (US 3,233,966) enables direct production of TiCl₂ from TiCl₄ vapor and particulate aluminum at 400–650°C, bypassing the conventional TiCl₃ disproportionation route [3]. This scenario applies to chemical manufacturers seeking to establish or optimize TiCl₂ production capacity. The fluidized bed approach offers potential advantages in continuous processing, heat transfer efficiency, and product consistency (free-flowing black powder with ~1% aluminum impurities) [3]. Procurement decisions should consider whether the intended application tolerates the specific impurity profile associated with this manufacturing route versus the disproportionation-derived product [3].

Solid-State Intercalation Chemistry

The layered CdI₂-type crystal structure of TiCl₂, with octahedrally coordinated Ti(II) centers, enables intercalation chemistry and formation of derivatives such as Na₂TiCl₄ via reaction with NaCl flux [4]. This structural feature is not shared by tetrahedral TiCl₄ or the different layer stacking of TiCl₃ [4]. Researchers investigating intercalation compounds, solid-state ion exchange, or layered material synthesis should select TiCl₂ specifically for its host-lattice properties. The ability to form alkali metal chloride adducts further expands its utility in inorganic materials chemistry [4].

Application
Selection Property
Validation Focus
Olefin polymerization pre‑catalyst
Pre‑catalyst dispersity profile
Dispersity endpoint validation
Molten salt electrodeposition
Ti(II) ion diffusivity parameter
Electrodeposition model review
Fluidized bed manufacturing
Route‑specific impurity context
Manufacturing impurity evaluation
Intercalation chemistry
Layered host‑lattice structure
Intercalation product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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